

Application Notes and Protocols for VUF10166 in Preclinical Pain Models

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Compound of Interest

Compound Name: VUF10166

Cat. No.: B141808

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
For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF10166 is a potent and selective dual-target ligand, acting as a high-affinity antagonist for the 5-HT₃ receptor and as an antagonist for the histamine H₄ receptor. The 5-HT₃ receptor, a ligand-gated ion channel, is implicated in nausea, vomiting, and visceral pain perception. The histamine H₄ receptor, a G-protein coupled receptor, is primarily expressed on immune cells and is involved in inflammatory and immune responses.^[1] The dual antagonism of these receptors suggests a therapeutic potential for **VUF10166** in conditions with both inflammatory and nociceptive components.

These application notes provide a framework for investigating the potential efficacy of **VUF10166** in two distinct and clinically relevant preclinical pain models: the formalin-induced inflammatory pain model and the colorectal distension model of visceral hypersensitivity. While direct in vivo studies with **VUF10166** in these specific models are not yet extensively published, the provided protocols and representative data from selective 5-HT₃ and H₄ receptor antagonists offer a robust starting point for its evaluation.

Chemical Information

Compound Name	VUF10166
IUPAC Name	2-chloro-3-(4-methyl-1-piperazinyl)quinoxaline
CAS Number	155584-74-0
Molecular Formula	C ₁₃ H ₁₅ ClN ₄
Molecular Weight	262.74 g/mol
Chemical Structure	 alt text
Primary Targets	5-HT ₃ A Receptor (K _i = 0.04 nM), 5-HT ₃ AB Receptor (K _i = 22 nM), Histamine H ₄ Receptor (pK _i = 6.64)[2]

Application 1: Formalin-Induced Inflammatory Pain Model

The formalin test is a widely used model of tonic chemical nociception that encompasses both neurogenic and inflammatory pain responses. The test has two distinct phases: Phase I (acute neurogenic pain) results from the direct activation of nociceptors, while Phase II (inflammatory pain) is driven by a combination of peripheral inflammation and central sensitization. This model is well-suited to evaluate the dual actions of **VUF10166**, with the potential to impact both phases of the pain response.

Representative Data for Selective Antagonists

The following table summarizes representative dose-response data for selective 5-HT₃ and H₄ receptor antagonists in the rat formalin test. This data can serve as a benchmark for designing studies with **VUF10166**.

Compound	Target	Dose (mg/kg, i.p.)	Effect on Phase II Licking Time (% Inhibition)	Reference
Ondansetron	5-HT ₃ Antagonist	0.1	~25%	[3] (extrapolated)
1	~50%	[3] (extrapolated)		
JNJ7777120	H ₄ Antagonist	10	~30%	[4] (extrapolated from hyperalgesia model)
30	~50%	[4] (extrapolated from hyperalgesia model)		

Experimental Protocol: Formalin-Induced Inflammatory Pain in Rats

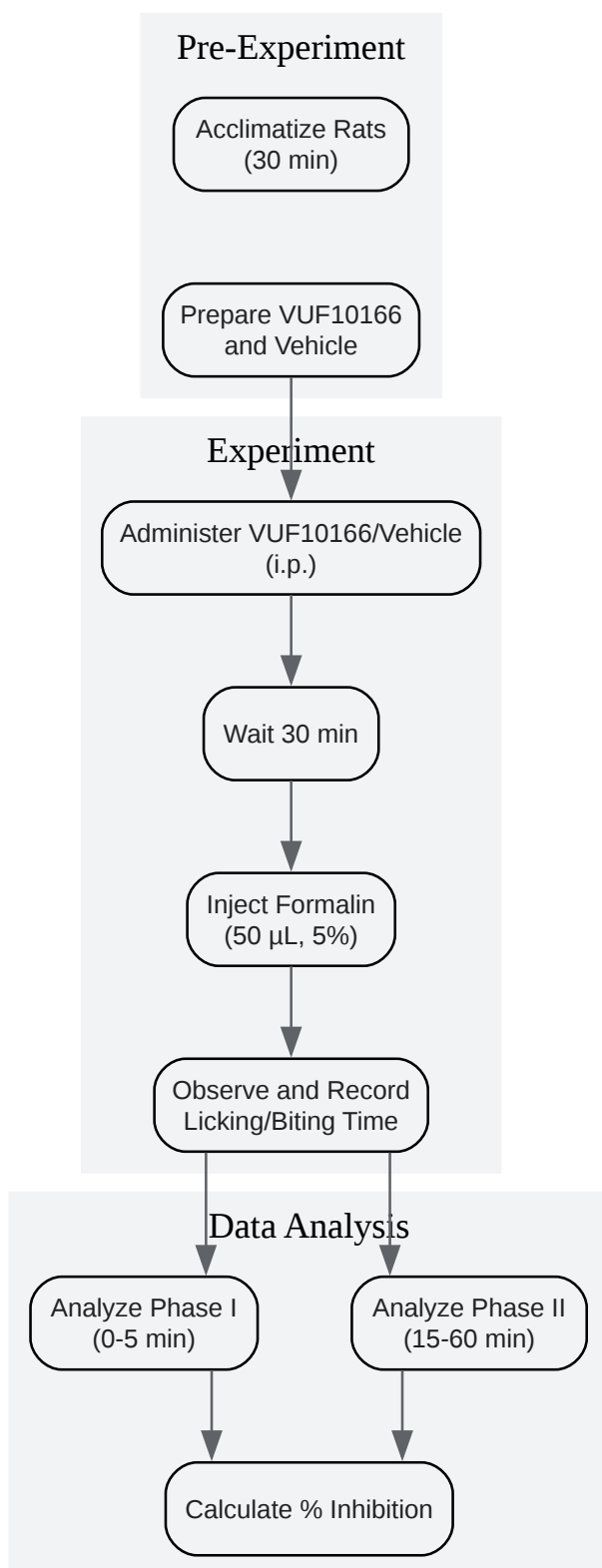
Materials:

- **VUF10166**
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- Formalin (5% solution in saline)
- Male Sprague-Dawley rats (200-250 g)
- Observation chambers with mirrored sides
- Syringes and needles (27G for drug administration, 30G for formalin)
- Timer

Procedure:

- **Acclimatization:** Allow rats to acclimate to the observation chambers for at least 30 minutes before the experiment.
- **Drug Administration:** Administer **VUF10166** or vehicle intraperitoneally (i.p.) at the desired doses (e.g., 1, 10, 30 mg/kg) 30 minutes before formalin injection.
- **Formalin Injection:** Gently restrain the rat and inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.
- **Observation:** Immediately after injection, return the rat to the observation chamber and start the timer.
- **Data Collection:** Record the total time (in seconds) the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:
 - Phase I (Neurogenic Pain): 0-5 minutes post-injection.
 - Phase II (Inflammatory Pain): 15-60 minutes post-injection.
- **Data Analysis:** Calculate the mean licking time for each group in both phases. Express the effect of **VUF10166** as a percentage inhibition of the licking time compared to the vehicle-treated group.

Experimental Workflow



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Workflow for the formalin-induced inflammatory pain model.

Application 2: Colorectal Distension (CRD) Model of Visceral Hypersensitivity

The CRD model is a standard method for assessing visceral pain, which is a key symptom of disorders like Irritable Bowel Syndrome (IBS). The model measures the visceromotor response (VMR), typically as abdominal muscle contractions, to graded mechanical distension of the colorectum. Both 5-HT₃ and H₄ receptors are implicated in visceral nociception, making this model highly relevant for evaluating **VUF10166**.

Representative Data for Selective Antagonists

The following table presents representative data for selective 5-HT₃ and H₄ receptor antagonists in the rat CRD model.

Compound	Target	Dose	Effect on Visceromotor Response (VMR)	Reference
Alosetron	5-HT ₃ Antagonist	1-100 µg/kg, i.v.	Dose-dependent inhibition of depressor response (ID ₅₀ = 3.0 µg/kg)	[5][6]
JNJ7777120	H ₄ Antagonist	10-140 mg/kg	Dose-dependent reduction of VMR in post-inflammatory model	[7]

Experimental Protocol: Colorectal Distension in Rats

Materials:

- **VUF10166**
- Vehicle

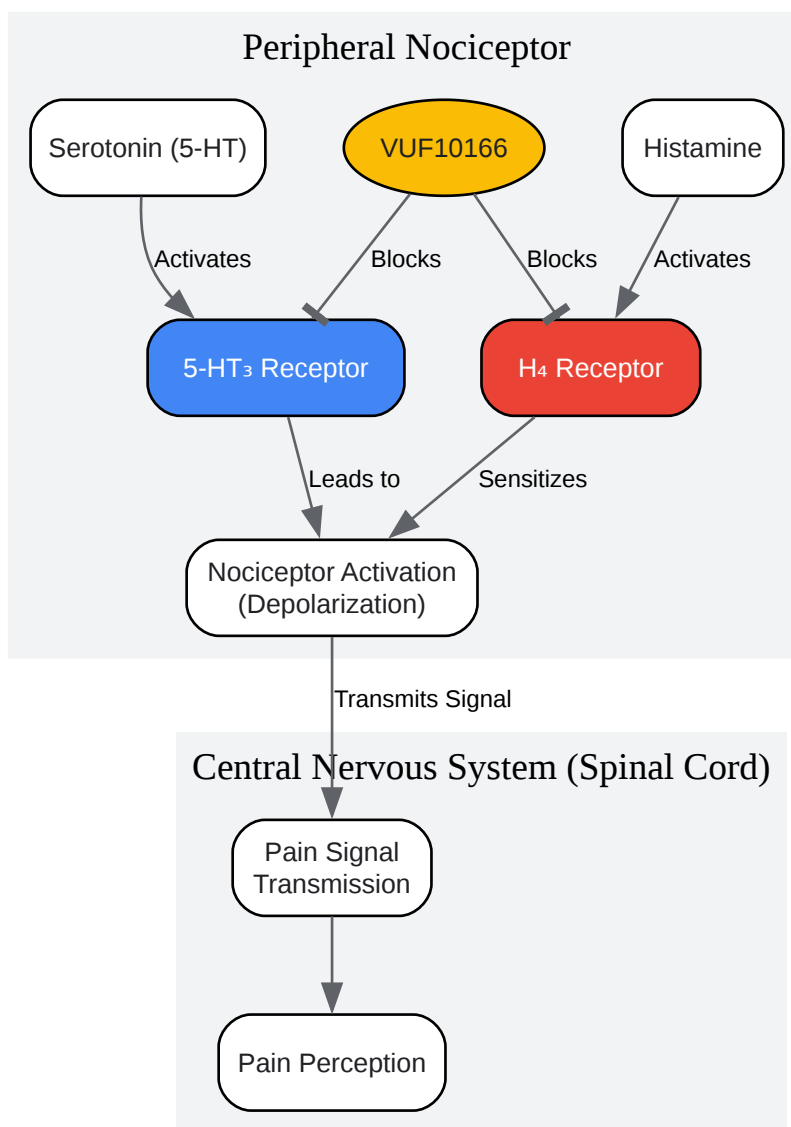
- Male Wistar rats (250-300 g)
- Distension balloon catheter (e.g., Fogarty catheter)
- Barostat or pressure-controlled distension device
- Electromyography (EMG) recording equipment and electrodes
- Surgical tools for electrode implantation
- Anesthesia (e.g., isoflurane)

Procedure:

- Surgical Preparation (several days prior):
 - Anesthetize the rats.
 - Implant bipolar EMG electrodes into the external oblique abdominal muscles.
 - Allow several days for recovery.
- Acclimatization: On the day of the experiment, allow the rats to acclimate to the testing environment.
- Balloon Insertion: Gently insert the lubricated balloon catheter into the colorectum (e.g., 6 cm from the anus) and secure it to the tail.
- Drug Administration: Administer **VUF10166** or vehicle (i.p. or other desired route) and allow for the appropriate pretreatment time.
- Distension Protocol:
 - Perform graded, phasic colorectal distensions (e.g., 20, 40, 60, 80 mmHg for 20 seconds each, with a 4-minute inter-stimulus interval).
 - Record the EMG activity continuously.

- Data Collection: Quantify the VMR by integrating the EMG signal during the distension period and subtracting the baseline activity.
- Data Analysis: Construct pressure-response curves for each treatment group. Compare the VMR at each distension pressure between **VUF10166**-treated and vehicle-treated groups.

Signaling Pathway



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Putative mechanism of **VUF10166** in modulating nociceptive signaling.

Disclaimer

These application notes are intended for research purposes only. The protocols provided are generalized and may require optimization for specific experimental conditions and institutional guidelines. The representative data are based on published literature for compounds with similar mechanisms of action and should be used as a guide for experimental design and not as a direct prediction of **VUF10166**'s efficacy. Researchers should conduct their own dose-response studies to determine the optimal conditions for **VUF10166**. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

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